molecular formula C16H16O3 B12604078 (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one CAS No. 872333-01-2

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B12604078
CAS No.: 872333-01-2
M. Wt: 256.30 g/mol
InChI Key: RMYGMGCAPCVOSN-MRXNPFEDSA-N
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Description

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

872333-01-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(3R)-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10,16,18H,11H2,1H3/t16-/m1/s1

InChI Key

RMYGMGCAPCVOSN-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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